molecular formula C18H28N4O3 B5652391 2-(3-methoxypropyl)-8-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one

2-(3-methoxypropyl)-8-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5652391
M. Wt: 348.4 g/mol
InChI Key: QZBFTNGFQFYVEP-UHFFFAOYSA-N
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Description

The compound under discussion is a member of the diazaspirodecanone family, known for its diverse biological activities. These compounds are recognized for their potential in medicinal chemistry due to their structural uniqueness and pharmacological relevance.

Synthesis Analysis

Research on similar compounds shows a variety of synthetic routes. For instance, Caroon et al. (1981) discuss the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which could offer insights into the synthesis methods applicable to the target compound (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspirodecanone derivatives is characterized by the presence of a spiro linkage between a diazacyclic and a cyclohexane ring. For example, the work by Trishin et al. (2001) on a related compound provides insights into the molecular structure, which is likely to be relevant for understanding our target compound (Trishin et al., 2001).

Chemical Reactions and Properties

Diazaspirodecanones undergo various chemical reactions due to their active functional groups. For example, Georgiadis (1986) describes the hydrogenolysis and reduction reactions in the synthesis of related compounds, which may also be relevant for our target compound (Georgiadis, 1986).

properties

IUPAC Name

2-(3-methoxypropyl)-8-[2-(5-methylpyrazol-1-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-15-4-7-19-22(15)13-17(24)20-9-5-18(6-10-20)12-16(23)21(14-18)8-3-11-25-2/h4,7H,3,5-6,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBFTNGFQFYVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(=O)N2CCC3(CC2)CC(=O)N(C3)CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxypropyl)-8-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one

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